molecular formula C9H10O B1346796 beta-Methylenephenethyl alcohol CAS No. 6006-81-1

beta-Methylenephenethyl alcohol

Cat. No.: B1346796
CAS No.: 6006-81-1
M. Wt: 134.17 g/mol
InChI Key: BSZGXCFUKRLAAN-UHFFFAOYSA-N
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Description

Beta-Methylenephenethyl alcohol, also known as 2-phenyl-2-propen-1-ol, is an organic compound with the molecular formula C9H10O. It is characterized by a hydroxyl group (-OH) attached to a phenyl ring through a propenyl chain. This compound is a colorless liquid or white solid, soluble in many organic solvents such as ether .

Preparation Methods

Synthetic Routes and Reaction Conditions: Beta-Methylenephenethyl alcohol can be synthesized through various methods. One common approach involves the reduction of beta-Methylenephenethyl ketone using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in anhydrous ether or tetrahydrofuran (THF) under controlled temperatures .

Industrial Production Methods: For industrial production, this compound can be synthesized via the catalytic hydrogenation of beta-Methylenephenethyl ketone. This process involves the use of a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures .

Chemical Reactions Analysis

Types of Reactions: Beta-Methylenephenethyl alcohol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to beta-Methylenephenethyl ketone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to beta-Methylenephenethyl ether using reducing agents such as sodium borohydride (NaBH4).

    Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Hydrochloric acid (HCl) or sulfuric acid (H2SO4) in the presence of a nucleophile.

Major Products:

Scientific Research Applications

Beta-Methylenephenethyl alcohol has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and fragrances.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of fine chemicals, including flavors and fragrances

Mechanism of Action

The mechanism of action of beta-Methylenephenethyl alcohol involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions, where the hydroxyl group participates in forming new bonds. Additionally, its phenyl ring can engage in aromatic interactions, influencing its reactivity and interactions with other molecules. The compound’s effects are mediated through pathways involving its hydroxyl and phenyl functional groups .

Comparison with Similar Compounds

    Phenethyl alcohol: Similar structure but lacks the methylene group.

    Benzyl alcohol: Contains a benzyl group instead of a phenyl-propenyl chain.

    Cinnamyl alcohol: Contains a cinnamyl group with a double bond conjugated to the phenyl ring.

Uniqueness: Beta-Methylenephenethyl alcohol is unique due to the presence of the methylene group, which imparts distinct reactivity and properties compared to similar compounds. This structural feature influences its chemical behavior, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-phenylprop-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O/c1-8(7-10)9-5-3-2-4-6-9/h2-6,10H,1,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSZGXCFUKRLAAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CO)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20208788
Record name beta-Methylenephenethyl alcohol
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Molecular Weight

134.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6006-81-1
Record name β-Methylenebenzeneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6006-81-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Methylenephenethyl alcohol
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Record name beta-Methylenephenethyl alcohol
Source EPA DSSTox
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Record name β-methylenephenethyl alcohol
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Synthesis routes and methods I

Procedure details

A 12.5 ml of decane solution of 5 to 6 mol/L of per-tert-butylalcohol is diluted with 50 ml of methylene chloride, then 111 mg of selenium dioxide and 90.1 mg of an acetic acid were added thereto to react while stirring at room temperature for 30 min. Then, 6.5 ml of 2-phenylpropene was added to the reaction solution to react while stirring for 72 hours, followed by condensation under reduced pressure, and purification by silica gel column chromatography to obtain 3.98 g of 3-hydroxy-2-phenylpropene (yield: 59%). Measurement results by 1H-NMR and 13C-NMR of 3-hydroxy-2-phenylpropene obtained are shown below.
Quantity
12.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
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111 mg
Type
reactant
Reaction Step Two
Quantity
90.1 mg
Type
solvent
Reaction Step Two
Quantity
6.5 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a well stirred solution of tert-butyl-dimethyl-(2-phenyl-allyloxy)-silane (1.3 g, 5.23 mmol) in tetrahydrofuran (10 mL) is slowly added a solution of a 1 N tetrabutylammonium fluoride in tetrahydrofuran (10.5 mL, 10.5 mmol). The reaction is allowed to stir for 20 min, quenched by the addition of a saturated aqueous solution of ammonium chloride and extracted several times with ethyl acetate The organic layers are combined, washed with water, brine, dried over magnesium sulfate, filtered and concentrated in vacuo. The residue is purified via silica gel chromatography (10% ethyl acetate in hexanes) to yield 700 mg of the title compound.
Name
tert-butyl-dimethyl-(2-phenyl-allyloxy)-silane
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10.5 mL
Type
solvent
Reaction Step One
Customer
Q & A

Q1: What is the significance of enantioselective synthesis in the context of this research?

A1: Enantioselective synthesis is crucial in this research because it focuses on selectively producing one specific enantiomer of 2-Phenylpropanol. Enantiomers are molecules that are mirror images of each other and cannot be superimposed, much like our left and right hands. This difference in spatial arrangement can significantly impact the biological activity of chiral molecules. Therefore, developing a method to synthesize a specific enantiomer of 2-Phenylpropanol is essential for potential applications where the desired biological activity is associated with only one enantiomeric form.

Q2: What is the role of the Rhodium catalyst in the asymmetric hydrogenation of 2-Phenylprop-2-en-1-ol?

A2: The Rhodium catalyst plays a crucial role in facilitating the enantioselective hydrogenation of 2-Phenylprop-2-en-1-ol to produce predominantly one enantiomer of 2-Phenylpropanol. The research likely delves into the specific ligands used in conjunction with the Rhodium metal center, as these ligands are responsible for creating a chiral environment around the metal. This chiral environment influences the interaction between the catalyst and the substrate (2-Phenylprop-2-en-1-ol), favoring the formation of one enantiomer over the other. []

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